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Compound of Interest

Compound Name: Triacetin

Cat. No.: B1683017 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Executive Summary
Triacetin (glycerol triacetate) is a widely used excipient in the pharmaceutical, food, and

cosmetic industries, valued for its properties as a solvent, plasticizer, and humectant.[1][2] This

technical guide provides a comprehensive overview of the biocompatibility and toxicity profile of

triacetin, drawing from a wide range of in vitro, in vivo, and clinical data. The information

presented herein is intended to support researchers, scientists, and drug development

professionals in evaluating the safety of triacetin for their specific applications. Overall,

triacetin demonstrates a very low toxicity profile and is generally recognized as safe (GRAS)

by the U.S. Food and Drug Administration (FDA).[1][3]
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Property Value

Chemical Name Propane-1,2,3-triyl triacetate

Synonyms Glyceryl triacetate, Glycerin triacetate

CAS Number 102-76-1

Molecular Formula C₉H₁₄O₆

Molecular Weight 218.20 g/mol

Appearance Colorless, oily liquid

Solubility

Miscible with ethanol, ether, chloroform. Soluble

in benzene and acetone. Slightly soluble in

water (6.1 g/100 mL).

Source:[4]

Metabolism and Pharmacokinetics
Upon oral administration, triacetin is readily hydrolyzed by lipases in the gastrointestinal tract

into glycerol and three molecules of acetic acid.[5][6] These metabolites are common

endogenous substances that are further metabolized through normal physiological pathways.

[7] Glycerol can enter the glycolysis and gluconeogenesis pathways, while acetic acid is

converted to acetyl-CoA and enters the citric acid cycle for energy production or is used in

various biosynthetic processes.[2][6] Intravascular administration in dogs has shown that

infused triacetin undergoes rapid hydrolysis, with the resulting acetate being almost

completely oxidized.[6] This rapid metabolism and clearance prevent systemic accumulation

and contribute to its low toxicity profile.

In Vitro Toxicity
Cytotoxicity
While specific IC50 values for triacetin from standardized ISO 10993-5 cytotoxicity assays are

not readily available in the public literature, the widespread use of triacetin in pharmaceutical

formulations at various concentrations suggests a low potential for cytotoxicity under normal

exposure conditions.[2] One study evaluating the cytotoxicity of e-cigarette aerosols found that
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aerosols generated from a vehicle containing triacetin were cytotoxic at high concentrations,

though this is confounded by the presence of other chemicals and the high temperature.[1] A

substance is generally considered cytotoxic if it causes a reduction in cell viability of more than

30% compared to a negative control.[8]
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A general workflow for in vitro cytotoxicity testing.

Genotoxicity
Triacetin has been extensively evaluated for its genotoxic potential and has been found to be

non-mutagenic in a battery of standard assays.

Table 1: Summary of Genotoxicity Studies for Triacetin

Assay
Test
System

Metabolic
Activation

Concentrati
on/Dose

Result Reference

Bacterial

Reverse

Mutation

(Ames Test)

Salmonella

typhimurium

strains TA98,

TA100,

TA1535,

TA1537;

Escherichia

coli WP2

uvrA

With and

without S9

Up to 5000 µ

g/plate
Negative [1]

In Vitro

Chromosoma

l Aberration

Chinese

Hamster

Lung

(CHL/IU)

cells

With and

without S9

Up to 2.2

mg/mL (10

mM)

Positive (at

highest

concentration

with S9,

associated

with low pH

and high

cytotoxicity)

[1]
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Experimental Protocol: Bacterial Reverse Mutation Assay (Ames Test) - OECD 471

Principle: This assay evaluates the ability of a substance to induce reverse mutations at the

histidine locus in several strains of Salmonella typhimurium and at the tryptophan locus in

Escherichia coli.

Methodology:

Strains: A minimum of five strains are typically used, including S. typhimurium TA98,

TA100, TA1535, TA1537, and E. coli WP2 uvrA, to detect different types of mutations.[9]

Metabolic Activation: The test is performed with and without a mammalian metabolic

activation system (S9 fraction from induced rat liver) to mimic metabolic processes in the

body.

Procedure: The bacterial strains are exposed to various concentrations of triacetin (e.g.,

up to 5000 µ g/plate ) in the presence and absence of S9 mix.[1] The mixture is then

plated on a minimal agar medium lacking the essential amino acid (histidine or

tryptophan).

Evaluation: After incubation, the number of revertant colonies (colonies that have regained

the ability to synthesize the essential amino acid) is counted. A substance is considered

mutagenic if it causes a reproducible, dose-related increase in the number of revertant

colonies.

Experimental Protocol: In Vitro Mammalian Chromosomal Aberration Test - OECD 473

Principle: This test assesses the potential of a substance to cause structural damage to

chromosomes in cultured mammalian cells.

Methodology:

Cell Line: Chinese Hamster Lung (CHL/IU) cells are a commonly used cell line for this

assay.

Exposure: The cells are exposed to at least three analyzable concentrations of triacetin,

both with and without metabolic activation (S9 mix), for a short (3-6 hours) or continuous
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(approximately 1.5 normal cell cycle lengths) period.

Harvest and Analysis: After exposure, the cells are treated with a metaphase-arresting

agent, harvested, and stained. Metaphase cells are then examined microscopically for

chromosomal aberrations.

Evaluation: A significant, dose-dependent increase in the percentage of cells with

structural chromosomal aberrations indicates a positive result. In the case of triacetin, a

positive result was observed only at the highest concentration (2.2 mg/mL) with metabolic

activation, which was associated with a drop in pH and high cytotoxicity (75%), suggesting

the effect may not be biologically relevant under physiological conditions.[1]

In Vivo Toxicity
Acute Toxicity
Triacetin exhibits very low acute toxicity across different species and routes of administration.

Table 2: Summary of Acute Toxicity Data for Triacetin

Species Route Endpoint Value (mg/kg) Reference

Rat Oral LD50 >2,000 - 12,800 [10][11]

Mouse Oral LD50 1,100 - 9,288 [11][12]

Rabbit Dermal LD50 >2,000 - >5,000 [10][12]

Guinea Pig Dermal LD50 >2,000 [10]

Rat Inhalation (4h) LC50 >1,721 mg/m³ [10]

Repeated Dose Toxicity
Subchronic and chronic studies have demonstrated a high no-observed-adverse-effect level

(NOAEL) for triacetin.

Table 3: Summary of Repeated Dose Toxicity Data for Triacetin
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Species Duration Route NOAEL
Observatio
ns

Reference

Rat 41-48 days Oral (gavage)
1,000

mg/kg/day

No effects on

clinical signs,

body weight,

food

consumption,

organ weight,

or

histopatholog

y.

[10]

Rat 90 days Inhalation 2,220 mg/m³
No toxic

signs noted.
[10]

Rat 90 days Oral (diet)
10,000

mg/kg/day

No adverse

effects

observed.

[12]

Reproductive and Developmental Toxicity
Triacetin is not considered a reproductive or developmental toxicant. Its rapid hydrolysis to

glycerol and acetic acid, which are not developmental toxins, supports this conclusion.[6][13]

In a combined repeated dose and reproductive/developmental toxicity screening test (OECD

TG 422) in rats, oral gavage doses of up to 1,000 mg/kg/day had no adverse effects on

mating, fertility, gestation, or offspring viability and development. The NOAEL for both

maternal and developmental toxicity was established at 1,000 mg/kg/day.[6][10]

Skin and Eye Irritation
Triacetin is considered to be, at most, a slight skin and eye irritant.

Skin Irritation: In guinea pigs, triacetin was found to be slightly irritating.[13] In one study on

rabbits, it caused erythema, slight edema, alopecia, and desquamation.[13]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 13 Tech Support

https://www.ecetoc.org/wp-content/uploads/2021/10/ECETOC-TR-0481.pdf
https://www.ecetoc.org/wp-content/uploads/2021/10/ECETOC-TR-0481.pdf
https://ftp.cdc.gov/pub/Documents/OEL/06.%20Dotson/References/OECD_2002.pdf
https://www.benchchem.com/product/b1683017?utm_src=pdf-body
https://ebi.bio/subchronic-toxicity/
https://www.researchgate.net/publication/11186722_In_vitro_hemocompatibility_testing_of_biomaterials_according_to_the_ISO_10993-4
https://ebi.bio/subchronic-toxicity/
https://www.ecetoc.org/wp-content/uploads/2021/10/ECETOC-TR-0481.pdf
https://www.benchchem.com/product/b1683017?utm_src=pdf-body
https://www.benchchem.com/product/b1683017?utm_src=pdf-body
https://www.researchgate.net/publication/11186722_In_vitro_hemocompatibility_testing_of_biomaterials_according_to_the_ISO_10993-4
https://www.researchgate.net/publication/11186722_In_vitro_hemocompatibility_testing_of_biomaterials_according_to_the_ISO_10993-4
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1683017?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Eye Irritation: Triacetin caused some irritation in rabbit eyes.[13] In humans, it has been

reported to cause ocular irritation but no injury.[13]

Experimental Protocol: Draize Eye Irritation Test - OECD 405

Principle: This test evaluates the potential of a substance to cause irritation and damage to

the eye.

Methodology:

Animal Model: Albino rabbits are typically used.

Procedure: A single dose of the test substance (0.1 mL for liquids) is instilled into the

conjunctival sac of one eye of the animal. The other eye serves as a control.[5][14]

Observation: The eyes are examined for signs of irritation at 1, 24, 48, and 72 hours after

application, and observations may continue for up to 21 days to assess reversibility.[14]

Scoring: Lesions of the cornea, iris, and conjunctiva are scored according to a

standardized scale. The scores are used to classify the irritancy potential of the substance.

[5]

Skin Sensitization
Triacetin has not been found to be a skin sensitizer in animal studies.

Guinea Pig Maximization Test (GPMT): Triacetin was not sensitizing in guinea pigs.[13]

Experimental Protocol: Guinea Pig Maximization Test (GPMT) - OECD 406

Principle: The GPMT is an in vivo assay to assess the potential of a substance to cause skin

sensitization.

Methodology:

Induction Phase: Guinea pigs are initially exposed to the test substance through both

intradermal injection (with an adjuvant to enhance the immune response) and subsequent
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topical application.[15][16] The concentrations used for induction are typically the highest

to cause mild-to-moderate skin irritation.[7]

Challenge Phase: After a rest period, the animals are challenged with a non-irritating

concentration of the test substance applied topically.

Evaluation: The skin reactions at the challenge site are observed and scored for erythema

and edema. A substance is considered a sensitizer if a significantly higher proportion of

test animals show a positive reaction compared to control animals.[4]
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A simplified workflow for the Guinea Pig Maximization Test.

Biocompatibility for Medical Applications
While triacetin is widely used in pharmaceutical formulations, specific biocompatibility data

according to ISO 10993 standards for medical device applications are limited in publicly

available literature.

Hemocompatibility (ISO 10993-4)
No specific studies on the hemocompatibility of triacetin following the ISO 10993-4 standard

were identified. This standard outlines tests for interactions with blood, including hemolysis,

coagulation, and platelet activation.[13][17] Given its rapid hydrolysis and the endogenous

nature of its metabolites, significant adverse effects on blood components are not anticipated,

but dedicated testing would be required for blood-contacting medical device applications.

Implantation (ISO 10993-6)
No specific studies on the local effects of triacetin after implantation according to the ISO

10993-6 standard were identified. This standard evaluates the local tissue response to an

implanted material.[11] For applications involving implantation, specific testing would be

necessary to assess the local tissue reaction.

Signaling Pathway Interactions
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Recent research has shed light on the metabolic effects of triacetin's primary metabolite,

acetic acid. Acetate has been shown to activate the AMP-activated protein kinase (AMPK)

signaling pathway, a key regulator of cellular energy homeostasis.

Mechanism of Action:

Triacetin is hydrolyzed to glycerol and acetic acid.

Acetic acid is converted to acetyl-CoA, a process that consumes ATP and increases the

cellular AMP/ATP ratio.

The increased AMP/ATP ratio activates AMPK.

Activated AMPK, in turn, influences the activity of key transcription factors involved in lipid

metabolism:

Increases PPARα activity: Peroxisome proliferator-activated receptor alpha (PPARα) is a

key regulator of fatty acid oxidation. Its activation leads to the upregulation of genes

involved in the breakdown of fatty acids.

Decreases SREBP-1c activity: Sterol regulatory element-binding protein 1c (SREBP-1c) is

a major transcription factor that promotes the synthesis of fatty acids and triglycerides.

Decreases ChREBP activity: Carbohydrate-responsive element-binding protein (ChREBP)

also plays a role in upregulating genes involved in fatty acid synthesis.

The net effect of AMPK activation by acetate is a shift towards increased fatty acid oxidation

and decreased lipid synthesis.
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Signaling pathway of triacetin's metabolic effect via AMPK.
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Regulatory Status
Triacetin is listed as Generally Recognized As Safe (GRAS) by the U.S. FDA for use as a

direct food additive.[1][3] It is also an approved excipient in pharmaceutical products and is

widely used in cosmetic formulations.[1][2] The Cosmetic Ingredient Review (CIR) Expert Panel

has concluded that triacetin is safe as used in cosmetic products.[6][13]

Conclusion
Triacetin has a well-established safety profile characterized by low acute and chronic toxicity,

and a lack of genotoxic, reproductive, or developmental effects. Its rapid metabolism to

endogenous compounds, glycerol and acetic acid, underpins its excellent biocompatibility.

While it is considered at most a slight skin and eye irritant, it is not a skin sensitizer. The

available data strongly support the continued safe use of triacetin in pharmaceutical, food, and

cosmetic applications. However, for novel applications in medical devices, particularly those

with direct blood contact or for implantation, further specific biocompatibility testing according to

ISO 10993 standards would be necessary to fully characterize its performance and ensure

patient safety. The emerging understanding of its role in metabolic regulation through the

AMPK pathway may also open new avenues for its therapeutic application.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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